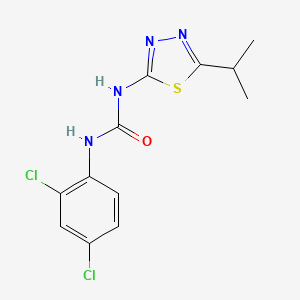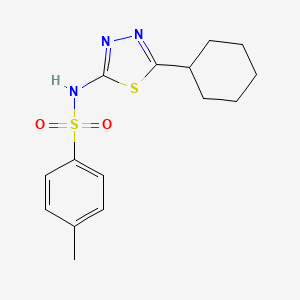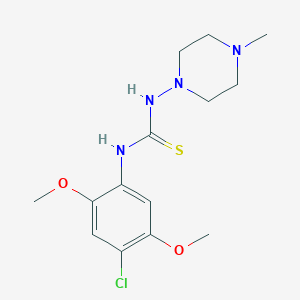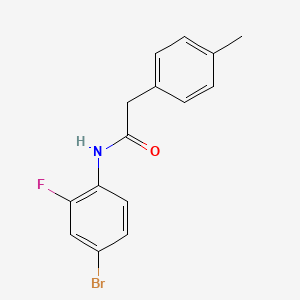
N-(2,4-dichlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound synthesized from specific reactions involving substituted phenylureas and thiadiazolyl compounds. These substances have been explored for their potential biological activities, particularly as plant growth regulators and in other biological functions, though not all research directly aligns with the exact compound mentioned.
Synthesis Analysis
The synthesis of related compounds involves the reaction of acylazides with thiadiazol derivatives to produce various substituted phenylureas. These reactions are typically confirmed by techniques such as IR, ^1H NMR, and elemental analysis, suggesting a multi-step process that includes the initial formation of thiadiazole precursors followed by coupling with appropriate isocyanates (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The structure of analogous compounds is characterized using X-ray crystallography, NMR, MS, and IR techniques, detailing their molecular configurations and confirming the presence of the urea scaffold and thiadiazole ring. These methods provide insight into the planar nature of the urea segment and the potential for hydrogen bonding, which can influence the compound's biological activity and physical properties (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
The synthesis and reactivity of similar thiadiazolyl urea derivatives involve nucleophilic substitution reactions and the formation of hydrogen bonds. The structural layout allows for various interactions, such as π–π stacking and intramolecular N–H···O hydrogen bonding, which are significant for the compound's chemical behavior and stability (Li-Qiao Shi, 2011).
Physical Properties Analysis
While specific data on N-(2,4-dichlorophenyl)-N'-(5-isopropyl-1,3,4-thiadiazol-2-yl)urea are not provided, analogous compounds exhibit distinct physical properties such as crystallization in various space groups and dimensions. The physical state, solubility, and stability can be inferred from the crystalline nature and molecular interactions within the structure (Zou Xia, 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and biological activity, are generally deduced from the compound's structure and synthesis pathways. The presence of the thiadiazolyl and urea groups suggests potential for biological activity, which has been explored in related compounds for their roles as plant growth regulators and in other biological assays (Gong Yinxiang, 2006).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS/c1-6(2)10-17-18-12(20-10)16-11(19)15-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3,(H2,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNDONFSHJUTMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)


![3-[(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)thio]-1H-1,2,4-triazol-5-amine](/img/structure/B5794574.png)

![2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)


![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)

![2-{[5-(2-furyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5794625.png)
![N-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B5794633.png)
![N-[2-(4-morpholinyl)phenyl]-2-nitrobenzamide](/img/structure/B5794640.png)